
5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide is a heterocyclic compound that contains both furan and thiophene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the reaction of furan-2-carbaldehyde and thiophene-2-carbaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with an isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or diethyl ether.
Substitution: Halogens, nucleophiles; reactions are conducted under various conditions depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid and thiophene-2-carboxylic acid derivatives, while reduction may produce corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxylate
- 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-thiol
- 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-sulfonamide
Uniqueness
5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide is unique due to its specific combination of furan and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
| 885269-94-3 | |
Molekularformel |
C12H11N3O2S |
Molekulargewicht |
261.30 g/mol |
IUPAC-Name |
3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C12H11N3O2S/c13-12(16)15-9(10-3-1-5-17-10)7-8(14-15)11-4-2-6-18-11/h1-6,9H,7H2,(H2,13,16) |
InChI-Schlüssel |
JFVBYMYGCLQILP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)N)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


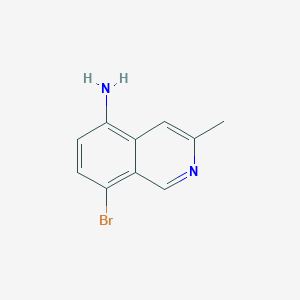
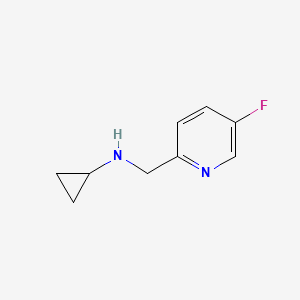
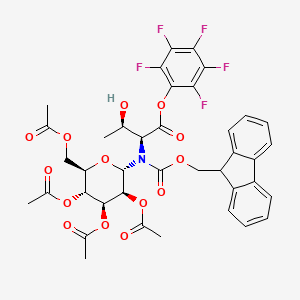

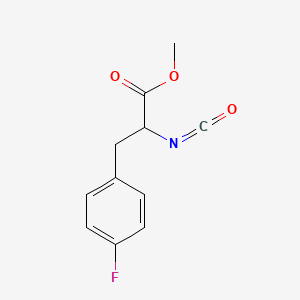
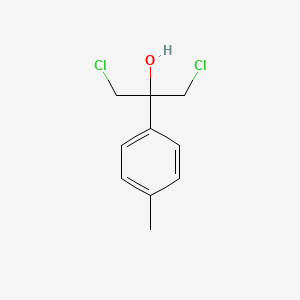
![[(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol](/img/structure/B12848691.png)
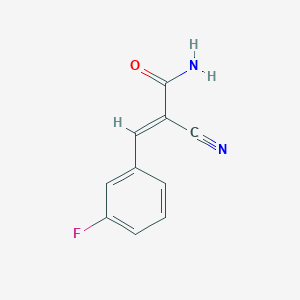


![(1S,5R)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12848722.png)
![(1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B12848725.png)
